B1578852 [Gln11]-beta-Amyloid (1-28)

[Gln11]-beta-Amyloid (1-28)

Cat. No.: B1578852
M. Wt: 3261.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context within Amyloid-Beta Peptide Research

The amyloid cascade hypothesis posits that the accumulation and aggregation of Aβ peptides are a primary cause of Alzheimer's disease. frontiersin.orgcell-stress.com This has led to intensive research on the various forms and fragments of Aβ to understand their individual contributions to the disease's pathogenesis.

Research has demonstrated that Alzheimer's disease pathology is not solely driven by the full-length Aβ peptides (Aβ1-40 and Aβ1-42). frontiersin.orgnih.gov A diverse array of truncated and modified Aβ species are also present in the brains of Alzheimer's patients and are believed to play a crucial role in the disease process. nih.govfrontiersin.org These fragments, including N-terminally truncated forms, can exhibit different physicochemical properties, such as a higher propensity for aggregation and increased stability, which may contribute to their neurotoxic potential. nih.gov The study of these various Aβ isoforms is critical for a comprehensive understanding of the molecular mechanisms underlying Alzheimer's. aginganddisease.org

[Gln11]-beta-Amyloid (1-28) serves as a valuable model peptide for studying the process of amyloidogenesis. sigmaaldrich.comchemicalbook.com By introducing a specific amino acid substitution, researchers can investigate how alterations in the peptide sequence affect its aggregation properties and interaction with other molecules. This synthetic analog allows for controlled in vitro experiments that can elucidate the fundamental mechanisms of fibril formation, a key event in the development of amyloid plaques. The N-terminal fragment of the beta-amyloid peptide, represented by the 1-28 sequence, is known to form an α-helical structure in solution, and modifications like the Gln11 substitution can provide insights into the conformational changes that lead to the pathological β-sheet structures. echelon-inc.com

Genetic and Proteolytic Origins in Research Context

The generation of Aβ peptides is a complex process involving the sequential cleavage of the amyloid precursor protein (APP). nih.govfrontiersin.org Understanding this process is fundamental to comprehending the origins of the various Aβ fragments found in the brain.

Amyloid-beta peptides are derived from the amyloid precursor protein (APP), a type I transmembrane protein. biolegend.comfrontiersin.org In what is known as the amyloidogenic pathway, APP is first cleaved by an enzyme called β-secretase (BACE1), which can cut at two sites, Asp1 and Glu11 of the Aβ sequence. nih.gov This is followed by a subsequent cleavage by the γ-secretase complex. frontiersin.orgnih.gov This sequential processing releases Aβ peptides of varying lengths. nih.gov An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase within the Aβ domain, which prevents the formation of the full Aβ peptide. biolegend.comfrontiersin.org Research models that explore the intricacies of these enzymatic activities are crucial for understanding how different Aβ species are produced. uni.lu

The complexity of Alzheimer's pathology is underscored by the presence of numerous truncated and post-translationally modified forms of Aβ peptides. nih.govuni.lu These modifications can include pyroglutamylation, oxidation, and phosphorylation, generating a wide variety of peptides with distinct pathological and physiological properties. nih.gov Research has shown that N-terminally truncated Aβ species are abundant in the brains of individuals with both sporadic and familial Alzheimer's disease. nih.gov Some of these truncated forms, such as those starting at pyroglutamate, are considered to be major species in the brains of AD patients and may play a key role in initiating pathological deposition. researchgate.net The investigation into these modified forms, including synthetic analogs like [Gln11]-beta-Amyloid (1-28), is essential for developing a more complete picture of amyloid pathogenesis. frontiersin.org

Properties

Molecular Weight

3261.5

sequence

DAEFRHDSGYQVHHQKLVFFAEDVGSNK

Origin of Product

United States

Structural and Conformational Research of Gln11 Beta Amyloid 1 28

Solution Structure Characterization

The conformation of beta-amyloid peptides is highly sensitive to their environment. Understanding the initial soluble structures is key to deciphering the subsequent aggregation pathways.

Alpha-Helical Conformation of Beta-Amyloid (1-28) in Specific Media

In solution, particularly in membrane-mimicking environments, the beta-amyloid (1-28) peptide predominantly adopts an alpha-helical structure. nih.govnih.goveurogentec.com This helical folding is observed in media such as sodium dodecyl sulfate (B86663) (SDS) micelles and solutions containing trifluoroethanol (TFE). nih.govpnas.org Nuclear Magnetic Resonance (NMR) studies have revealed that in these conditions, the peptide forms a helical structure that is not uniform along its entire length. nih.govkorambiotech.com Specifically, a notable bend is often observed around residue 12. nih.goveurogentec.comanaspec.com The N-terminal region, spanning residues 1 to 14, tends to be more unstructured and solvated by water, while the segment from residue 15 onwards shows a more defined alpha-helical conformation. nih.gov

The substitution of the glutamic acid at position 11 with glutamine, creating the [Gln11] variant, is a key modification studied to understand the forces driving conformational changes. echelon-inc.com Like its wild-type counterpart, [Gln11]-beta-Amyloid (1-28) is also known to form an alpha-helical structure in solution. echelon-inc.com

Table 1: Conformational Characteristics of Beta-Amyloid (1-28) in Different Media

MediumPredominant ConformationKey Structural Features
Sodium Dodecyl Sulfate (SDS) MicellesAlpha-helicalUnstructured N-terminus (1-14), alpha-helix from residue 15. nih.gov
Trifluoroethanol (TFE) SolutionAlpha-helicalpH-dependent helix formation. pnas.org
Membrane-like MediaAlpha-helicalBend centered around residue 12. nih.goveurogentec.comkorambiotech.com
Aqueous SolutionRandom CoilLacks stable secondary structure. pnas.org

Research on Conformational Transitions and Beta-Sheet Structure Formation

A critical event in amyloid pathology is the conformational transition from a soluble, often alpha-helical or random coil state, to a beta-sheet-rich structure that is prone to aggregation. nih.govpnas.org This transition is influenced by several factors, most notably pH. pnas.orgnih.gov

Molecular dynamics simulations have shown that at a low pH, beta-amyloid (1-28) is almost entirely alpha-helical. nih.gov As the pH increases to a medium range, deprotonation of acidic residues, such as glutamic acid, leads to a loss of helical structure, particularly in the N-terminal region. nih.gov This partially unfolded state is considered an intermediate that can then proceed to form intermolecular beta-sheets. nih.govnih.gov This process is thought to be a crucial early step in the formation of amyloid fibrils. nih.govmdpi.com The transition from alpha-helix to beta-sheet is a hallmark of many amyloidogenic proteins and represents a key target for therapeutic intervention. pnas.orgfrontiersin.org

Critical Residues and Structural Motifs in [Gln11]-beta-Amyloid (1-28)

Specific amino acids and sequences within the peptide play a disproportionately large role in dictating its structure and aggregation propensity.

Significance of Histidine-13 and Lysine-16 Proximity in Structural Research

NMR studies have consistently shown that in the alpha-helical conformation of beta-amyloid (1-28), the side chains of Histidine-13 (His-13) and Lysine-16 (Lys-16) are located on the same face of the helix and are in close proximity to each other. nih.govnih.goveurogentec.comkorambiotech.comanaspec.com This spatial arrangement is not merely incidental; it is believed to constitute a significant structural motif. nih.goveurogentec.comanaspec.com The proximity of these two residues may create a binding site for other molecules, such as heparan sulfate proteoglycans, which are known to be associated with amyloid deposits. nih.goveurogentec.comanaspec.com The interaction between the imidazole (B134444) ring of histidine and the amino group of lysine (B10760008) could also play a role in stabilizing the local helical structure or in mediating interactions that lead to conformational changes. The histidines within the N-terminal portion of beta-amyloid are also implicated in the pH-dependent stability of the fibrils. nih.govmedchemexpress.com

Identification of Core Regions Responsible for Aggregation in Peptide Fragments

Research using various fragments of the beta-amyloid peptide has helped to pinpoint the specific regions that are essential for the aggregation process. Studies on the beta-amyloid (11-28) fragment have shown that this region contains a core sequence responsible for aggregation. nih.gov Further investigations have highlighted the importance of the segment spanning residues 17 to 20 (LVFF) as a critical hydrophobic domain that promotes the assembly of peptides into fibrils. anaspec.com Peptides that enhance the aggregation of the full-length beta-amyloid (1-40) have been found to consistently contain this 17-20 region. anaspec.com The aggregation process for fragments like beta-amyloid (11-28) has been shown to proceed through a helical intermediate, which then converts to the final beta-sheet structure. nih.govresearchgate.net

Table 2: Key Residues and Fragments in Beta-Amyloid (1-28) Structure and Aggregation

Residue/FragmentPosition(s)Significance
Histidine-13 & Lysine-1613, 16Close proximity in alpha-helix, potential binding motif. nih.govnih.govkorambiotech.com
LVFF17-20Core hydrophobic region promoting aggregation. anaspec.com
Beta-Amyloid (11-28)11-28Contains the core region responsible for aggregation. nih.gov

Aggregation and Fibrillogenesis Mechanisms of Gln11 Beta Amyloid 1 28

In Vitro Fibril Formation and Aggregation Kinetics

Formation of Amyloid-like Fibrils and Bundles in Model Systems

In laboratory settings, synthetic peptides homologous to beta-amyloid, including the (1-28) fragment, have been shown to spontaneously form amyloid-like fibrils. pnas.orgnih.gov Electron microscopy of the beta-amyloid (1-28) peptide reveals the formation of fibrillar structures that further assemble into dense bundles. pnas.org These fibrils typically have diameters ranging from 60 to 80 Å and can extend to lengths of 1200 to 1600 Å. pnas.org The assembly is characterized as fibrillar, meaning it is elongated in a single direction. eurogentec.compeptides.de The structure of these aggregates is predominantly a cross-beta conformation, a hallmark of amyloid fibrils. nih.govnih.gov

Table 1: Morphological Characteristics of Beta-Amyloid (1-28) Fibrils

FeatureDimensionReference
Fibril Diameter60-80 Å pnas.org
Fibril Length1200-1600 Å pnas.org
Overall StructureFibrillar, forming dense bundles pnas.org

Role of Self-Assembly and Nucleation-Dependent Aggregation Processes

The aggregation of beta-amyloid peptides is a process of self-assembly. nih.gov This process is widely understood through the nucleation-dependent polymerization model, which consists of two main phases: a slow nucleation (or lag) phase and a more rapid elongation (or growth) phase. aging-us.com During the nucleation phase, monomeric peptides undergo a conformational change and associate to form oligomeric nuclei. aging-us.com This initial step is thermodynamically unfavorable and thus proceeds slowly. aging-us.com

Once these nuclei are formed, they act as seeds for the subsequent rapid growth phase, where more monomers are added, leading to the formation of larger polymers and fibrils. aging-us.com The kinetics of this aggregation are influenced by several factors, including peptide concentration. nih.gov Studies on beta-amyloid (1-40) have shown that the aggregation process is dependent on concentration, and the addition of pre-formed seeds can accelerate it. nih.gov The formation of an intermediate with a high beta-sheet content is considered a critical step in the self-assembly of Aβ. nih.gov

Influence of Environmental Factors on Peptide Aggregation in Research Settings

Several environmental factors can significantly influence the aggregation of beta-amyloid peptides in research settings.

pH: The pH of the solution is a critical factor. Acidic conditions have been shown to promote the self-assembly and aggregation of beta-amyloid peptides. nih.govgoogleapis.com For instance, Aβ(1-42) forms large and complex fibrils more efficiently at a pH of 5.8 compared to a neutral pH of 7.4. nih.gov The binding of beta-amyloid (1-28) to glycosaminoglycans, which can induce aggregation, is also pH-dependent, with increased interaction at pH values below neutral. nih.gov This pH-dependent aggregation suggests the involvement of histidine residues, which become protonated at lower pH levels. nih.gov

Temperature: Temperature also plays a role in the kinetics of fibril formation. Higher temperatures can increase the rate of Aβ oligomerization and fibril formation. researchgate.netnih.gov The rate of fibril elongation for Aβ monomers has been shown to follow the Arrhenius law, increasing with temperature. researchgate.net However, the relationship can be complex, as very high temperatures can also disrupt intermolecular interactions and disintegrate aggregates. researchgate.net

Solvents: The solvent used to dissolve the peptide can affect its initial conformation and subsequent aggregation rate. For example, beta-amyloid dissolved in solvents that promote a higher initial beta-sheet content, such as 35% acetonitrile/0.1% trifluoroacetate, shows a substantially faster aggregation rate compared to when it is dissolved in solvents like dimethylsulfoxide (DMSO), where it has no detectable beta-sheet content. nih.gov

Table 2: Influence of Environmental Factors on Beta-Amyloid Aggregation

FactorEffect on AggregationReference
Acidic pHPromotes formation of large, complex fibrils nih.gov
Increased TemperatureGenerally increases the rate of oligomerization and fibril elongation researchgate.netresearchgate.net
Solvents promoting β-sheetFaster aggregation rate nih.gov

Oligomerization and Protofibril Formation of [Gln11]-beta-Amyloid (1-28)

Formation of Cross-Linked Oligomers

The aggregation process of beta-amyloid peptides involves the formation of various intermediate species, including soluble oligomers and protofibrils, before the formation of mature fibrils. nih.govnih.gov These oligomers can be stabilized by covalent cross-links. For instance, copper has been shown to mediate dityrosine (B1219331) cross-linking in Alzheimer's amyloid-β. eurogentec.com While the search results specifically mentioning cross-linked oligomers of [Gln11]-beta-Amyloid (1-28) are limited, the general mechanisms of Aβ oligomerization are considered relevant. Aβ peptides, including their fragments, are used to study mechanisms of protein cross-linking in the context of neurodegenerative diseases. sigmaaldrich.comsigmaaldrich.com

Investigation of Oligomer Properties in Disease Models

Soluble Aβ oligomers are considered by many researchers to be the most toxic species in Alzheimer's disease, more so than the mature fibrils that make up the plaques. nih.govnih.gov These oligomers are heterogeneous in size and can spread throughout the brain. nih.gov

In cellular models of Alzheimer's disease, soluble Aβ oligomers have been extensively studied for their synaptotoxic and neurotoxic properties. nih.gov They can induce neuronal death and disrupt cellular processes. nih.gov For example, murine-soluble Aβ (1-42) oligomers have been shown to disrupt the integrity of the endothelial barrier in co-culture models with astrocytes, suggesting a mechanism for blood-brain barrier dysfunction in Alzheimer's disease. nih.gov

Protofibrils, which are metastable intermediates in the fibrillogenesis pathway, have also been shown to be neurotoxic. nih.gov Studies using primary cortical neuron cultures have demonstrated that both low molecular weight Aβ and protofibrils can induce toxicity in a time- and concentration-dependent manner. nih.gov This suggests that toxicity is not solely due to the final fibrillar state but is also a property of the intermediate oligomeric and protofibrillar species. nih.gov

Structural Analysis of Aggregated Forms

A detailed structural analysis of the aggregated forms of [Gln11]-beta-Amyloid (1-28) is currently limited by the lack of specific research findings for this particular peptide variant.

Characterization of Cross-Beta Conformation in Fibrils

The hallmark of amyloid fibrils is the cross-beta conformation, where beta-sheets run perpendicular to the fibril axis. While it is highly probable that fibrils formed from [Gln11]-beta-Amyloid (1-28) would exhibit this characteristic structure, direct experimental evidence from techniques like X-ray diffraction or solid-state NMR for this specific variant is not available in the current scientific literature. Studies on other beta-amyloid fragments have confirmed the cross-beta structure, but these findings cannot be definitively extrapolated to the [Gln11] mutant without specific investigation. nih.gov

Biological Activities and Cellular Interactions of Gln11 Beta Amyloid 1 28 in Research Models

Neurotoxicity in Experimental Models

The neurotoxic potential of various amyloid-beta (Aβ) fragments is a central area of research in the context of Alzheimer's disease. However, specific studies focusing exclusively on the [Gln11]-beta-Amyloid (1-28) variant are limited. Much of the understanding is extrapolated from studies on the wild-type Aβ(1-28) fragment and other longer forms of the peptide.

Effects on Neurite Extension and Cell Viability in Cultured Cells

Research on the effects of the Aβ(1-28) fragment on neurite extension and cell viability has yielded nuanced results, suggesting a complex role that may differ from that of the full-length Aβ(1-42) peptide. One study indicated that while the longer Aβ(1-42) peptide promoted the elongation of axon-like processes and increased the number and branching of dendrite-like processes in hippocampal cultures, the shorter Aβ(1-28) fragment was found to enhance cell survival without affecting neuritic extension or branching. nih.gov This suggests that the N-terminal region of the Aβ peptide may have neurotrophic properties under certain conditions.

Table 1: Reported Effects of Aβ Fragments on Neuronal Cultures

Peptide FragmentEffect on Neurite ExtensionEffect on Cell ViabilityReference
beta-Amyloid (1-28)No significant effect on extension or branchingEnhanced survival nih.gov
beta-Amyloid (1-42)Promoted elongation and arborization of neuritesIncreased cell survival nih.gov

Induction of Cell Death in Neuronal Cultures by Amyloid-Beta Peptides

The capacity of amyloid-beta peptides to induce neuronal cell death is a hallmark of their neurotoxicity. neurofit.com In vitro studies have demonstrated that synthetic Aβ peptides can trigger apoptosis, a form of programmed cell death, in cultured neurons. researchgate.netcftri.res.in This process is characterized by morphological changes such as membrane blebbing and chromatin condensation, as well as biochemical markers like internucleosomal DNA fragmentation. researchgate.net The neurotoxic effects of Aβ are thought to be mediated, at least in part, through the activation of specific cell death pathways. aging-us.com

While the toxicity of various Aβ fragments has been a subject of investigation, detailed studies specifically delineating the apoptosis-inducing potential of Aβ(1-28) are less common compared to those on Aβ(1-40), Aβ(1-42), and Aβ(25-35). nih.gov The precise mechanisms and the extent to which the Aβ(1-28) fragment contributes to neuronal loss remain an area for further investigation. Crucially, there is a lack of specific data on whether the [Gln11] substitution in the Aβ(1-28) sequence modulates its ability to induce cell death in neuronal cultures.

Impact of Synthetic Amyloid-Beta Peptides on Learning and Memory in Animal Models

The impact of amyloid-beta peptides on cognitive functions, particularly learning and memory, has been extensively studied in various animal models. mdpi.comnih.gov Intracerebroventricular administration of synthetic Aβ peptides has been shown to induce learning and memory deficits. nih.gov However, the role of specific Aβ fragments can be complex and even contradictory.

Interestingly, some research suggests that certain Aβ fragments may play a physiological role in memory processes. For instance, one study reported that low doses of the Aβ(12-28) fragment, a component of the Aβ(1-28) sequence, enhanced memory retention in mice. researchgate.net Furthermore, blocking the action of endogenous Aβ has been shown to impair learning, suggesting that Aβ peptides may be important for normal cognitive function at physiological concentrations. researchgate.net

These findings highlight the complexity of Aβ's role in the brain, where its effects may be dependent on concentration, aggregation state, and the specific peptide fragment involved. There is currently no available research specifically investigating the in vivo effects of [Gln11]-beta-Amyloid (1-28) on learning and memory in animal models.

Interactions with Cellular Membranes

The interaction of amyloid-beta peptides with neuronal membranes is considered a critical step in the cascade of events leading to neurotoxicity. These interactions can lead to conformational changes in the peptide and disruption of membrane integrity.

Peptide-Membrane Interactions and Induced Conformational Changes

The Aβ(1-28) fragment is the hydrophilic N-terminal portion of the full-length Aβ peptide. ox.ac.uk Studies on model lipid membranes have suggested that Aβ(1-28) preferentially interacts with the hydrophilic (water-loving) part of the membrane. researchgate.net This is in contrast to more hydrophobic fragments like Aβ(25-40), which tend to locate within the hydrophobic core of the lipid bilayer. researchgate.net

The interaction with lipid environments can induce conformational changes in Aβ peptides. For the Aβ(12-28) fragment, weak interactions with zwitterionic dodecylphosphocholine (B1670865) (DPC) micelles were observed to alter its conformation compared to its state in an aqueous solution alone. scispace.com The nature of these interactions and the resulting structural changes are influenced by factors such as the lipid composition of the membrane and the pH of the surrounding environment. scispace.com It is plausible that the [Gln11] substitution in beta-Amyloid (1-28) could influence its interaction with cellular membranes and subsequent conformational transitions, but specific biophysical studies on this variant are lacking.

Membrane Destabilization and Permeabilization in Model Systems

A key mechanism of Aβ-induced neurotoxicity is believed to be the permeabilization of cellular membranes, leading to a loss of ionic homeostasis. nih.gov Various Aβ fragments have been shown to disrupt membrane integrity. core.ac.uk

Computational modeling studies have demonstrated that Aβ(1-28) peptides can form ion channels in fluid lipid membranes. mdpi.com These simulations suggest a dynamic process of pore formation driven by the aggregation of the peptides on the membrane surface. mdpi.com The formation of such pores would allow for the unregulated passage of ions across the membrane, disrupting cellular functions and potentially leading to cell death. While these in silico findings are insightful, direct experimental evidence confirming the formation of ion channels by [Gln11]-beta-Amyloid (1-28) and the extent of membrane destabilization it causes in model systems is yet to be established.

Binding to Membrane Receptors and Lipids in Research Contexts

In research models, soluble amyloid-β (Aβ) peptides are known to interact with a variety of molecules in the extracellular space, including cellular membranes and cell surface receptors. nih.gov The binding of Aβ to these entities is a critical area of investigation. Microglial membrane receptors, for instance, have been shown to bind Aβ, a process linked to microglial activation and Aβ clearance. nih.gov These receptors are classified into several groups, including scavenger receptors like SCARA-1, SCARB-1, and CD36, as well as the receptor for advanced glycation end product (RAGE). nih.gov

The structural characteristics of the amyloid-β (1-28) fragment contribute to its binding capabilities. The three-dimensional solution structure of Aβ (1-28) is predominantly α-helical, featuring a bend that brings the side chains of histidine-13 and lysine-16 into close proximity on the same face of the helix. anaspec.com This spatial arrangement is hypothesized to form a binding motif for molecules such as heparan sulfate (B86663) proteoglycans. anaspec.com

The interaction between Aβ peptides and lipids within neuronal plasma membranes is a key focus of research, as these interactions can modulate lipid dynamics and influence peptide aggregation. nih.gov The initial binding to the membrane surface may be driven by electrostatic forces. nih.gov The composition of the lipid membrane plays a significant role in the nature of this interaction. Studies using the related fragment Aβ(12-28) have shown that its interaction with zwitterionic dodecylphosphocholine (DPC) micelles is weak. scispace.com In contrast, the interaction with anionic sodium dodecylsulfate (SDS) micelles is strong, causing the peptide to become mostly bound. scispace.com Research on Aβ1–28 suggests it preferentially interacts with the hydrophilic portions of model membranes. researchgate.net

Specific lipids, such as cholesterol and the ganglioside GM1, are particularly important in mediating Aβ's effects. nih.govfrontiersin.org High levels of cholesterol are thought to facilitate the clustering of gangliosides, which in turn can modulate the oligomerization of Aβ. frontiersin.org Research indicates that cholesterol can accelerate the binding of Aβ to GM1 by inducing a conformational change in the ganglioside. nih.gov

Table 1: Summary of [Gln11]-beta-Amyloid (1-28) Interacting Partners in Research Contexts
Interacting PartnerPartner TypeNature of Interaction/FindingReference
Microglial Receptors (SCARA-1, CD36, RAGE)Membrane ReceptorBind Aβ, contributing to microglial activation and peptide clearance. nih.gov
Heparan Sulfate ProteoglycansExtracellular MatrixA hypothesized binding partner due to a structural motif in Aβ (1-28) involving His13 and Lys16. anaspec.com
Anionic Lipids (e.g., SDS)LipidExhibit strong interaction with Aβ fragments, promoting binding to micelles. scispace.com
Zwitterionic Lipids (e.g., DPC)LipidShow weak interaction with Aβ fragments. scispace.com
Ganglioside GM1LipidActs as a binding site for Aβ; this interaction is enhanced by cholesterol. nih.govfrontiersin.org
CholesterolLipidModulates membrane environment and accelerates Aβ binding to GM1. nih.gov

Modulation of Biological Processes in Research

Influence on Cholesterol Esterification Rate in Plasma Models

Amyloid-β peptides and their fragments, including [Gln11]-beta-Amyloid (1-28), are utilized in research to explore a range of metabolic and regulatory functions, such as the regulation of cholesterol transport. chemicalbook.comsigmaaldrich.com Studies using synthetic beta-Amyloid (1-28) have demonstrated a significant impact on the rate of cholesterol esterification in normal human plasma. anaspec.com Specifically, at a concentration of 1 ng/mL, the Aβ (1-28) peptide was found to inhibit the plasma cholesterol esterification rate by 40-50% when compared to control values. anaspec.com

Table 2: Effect of beta-Amyloid (1-28) on Plasma Cholesterol Esterification
PeptideConcentrationObserved EffectReference
beta-Amyloid (1-28)1 ng/mLInhibited plasma cholesterol esterification rate by 40-50% compared to control. anaspec.com

Interaction with Transglutaminase and Cross-Linking Research

The mechanisms of protein cross-linking are another area of study where Aβ peptides and their fragments serve as important research tools. chemicalbook.comsigmaaldrich.com Research has shown that a synthetic partial-length (1-28) peptide of the beta/A4 amyloid protein can act as a substrate for the enzyme transglutaminase. nih.gov This enzyme catalyzes the formation of covalent cross-links between glutamine and lysine (B10760008) residues in proteins and peptides. nih.gov The action of transglutaminase on the Aβ (1-28) peptide results in the formation of multimeric peptide structures. nih.gov

Further investigation into this interaction has identified a specific lysine residue as being crucial for the cross-linking process. nih.gov While the Aβ (1-28) peptide contains two lysine residues (at positions 16 and 28), studies using modified peptides revealed that Lysine-16 is exclusively involved in the cross-linking catalyzed by transglutaminase. nih.gov A modified version of the peptide where Lysine-16 was replaced was very poorly cross-linked, whereas a version with a modified Lysine-28 was still cross-linked by the enzyme. nih.gov

Table 3: Transglutaminase-Mediated Cross-Linking of beta-Amyloid (1-28)
ComponentRoleKey FindingReference
beta-Amyloid (1-28)SubstrateContains glutamine and lysine residues that can be cross-linked. nih.gov
TransglutaminaseEnzymeCatalyzes the formation of multimeric Aβ (1-28) peptides. nih.gov
Lysine-16 (Lys16)Reactive ResidueIdentified as the exclusive lysine residue involved in the transglutaminase-catalyzed cross-linking. nih.gov
GlutamineReactive ResidueParticipates in the cross-linking reaction with lysine. nih.gov

Methodological Approaches for Investigating Gln11 Beta Amyloid 1 28

Spectroscopic Techniques

Spectroscopic methods are fundamental in probing the molecular characteristics of peptides like [Gln11]-beta-Amyloid (1-28). These techniques provide insights into the peptide's structure and its conformational changes during aggregation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, mimicking a physiological environment. For the parent peptide, beta-Amyloid (1-28), NMR studies have been crucial in defining its conformational properties.

Research has shown that in membrane-like environments, such as in the presence of aqueous trifluoroethanol or detergent micelles, the beta-Amyloid (1-28) peptide predominantly adopts an alpha-helical conformation. nih.govnih.gov Two-dimensional NMR experiments, including Nuclear Overhauser Enhancement Spectroscopy (NOESY), are used to measure distances between protons. This data, combined with vicinal coupling constants and temperature coefficients of amide protons, allows for the calculation of a detailed structural model. nih.govnih.gov These studies have revealed that the peptide can form two helical regions, for instance, from Ala2 to Asp7 and from Tyr10 to Asn27, with a bend centered around residue 12. nih.govnih.gov The substitution of Glutamic acid at position 11 with Glutamine in [Gln11]-beta-Amyloid (1-28) is investigated to understand its effects on these structural features.

Table 1: NMR-Derived Structural Features of Beta-Amyloid (1-28) in Solution

Structural Feature Description Residue Range (Example) Supporting NMR Data
Primary Conformation Alpha-helical Ala2-Asp7, Tyr10-Lys28 NOEs, Vicinal Coupling Constants
Key Structural Motif Bend/Turn Centered at Gly12 Chemical Shift Index

| Environmental Influence | Membrane-mimetic media promotes helical structure | N/A | Comparison of spectra in different solvents |

Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Studies of Aggregation

Fourier Transform Infrared (FTIR) spectroscopy is highly effective for monitoring conformational changes in proteins and peptides during aggregation. The technique is sensitive to the secondary structure, which is reflected in the amide I band of the infrared spectrum (around 1600-1700 cm⁻¹).

In studies of beta-amyloid fragments, FTIR is used to follow the transition from a random coil or alpha-helical state to a β-sheet structure, which is characteristic of amyloid fibril formation. nih.govshimadzu.com The aggregation process for peptides like the Aβ(11-28) fragment has been shown to proceed through a helical intermediate before forming the final β-sheet structure. nih.govresearchgate.net By analyzing the position and shape of the amide I band, researchers can quantify the relative amounts of different secondary structures. For example, bands around 1650 cm⁻¹ are typically assigned to α-helices or random coils, while bands near 1630 cm⁻¹ and 1680 cm⁻¹ are indicative of parallel and antiparallel β-sheets, respectively. shimadzu.com This allows for a time-resolved analysis of the aggregation pathway of [Gln11]-beta-Amyloid (1-28).

Table 2: Amide I Band Frequencies and Corresponding Secondary Structures in FTIR

Wavenumber (cm⁻¹) Secondary Structure Assignment Relevance to Aggregation
~1650-1658 α-Helix / Random Coil Initial state of the soluble peptide
~1620-1640 β-Sheet (Parallel) Hallmark of amyloid fibril formation
~1680-1695 β-Sheet (Antiparallel) Can indicate intermediate or final aggregate structures

Microscopy and Imaging Techniques

Microscopy and imaging techniques provide direct visualization of the morphological characteristics of peptide aggregates, from early oligomers to mature fibrils, and their interactions with other biological components like membranes.

Electron Microscopy (EM) for Fibril Morphology and Assembly

Electron Microscopy (EM) is a high-resolution imaging technique that has been instrumental in characterizing the morphology of amyloid fibrils. Using negative staining transmission electron microscopy (TEM), researchers can visualize the fine structure of fibrils formed by beta-amyloid peptides.

Studies on beta-amyloid fragments, including beta(1-28), have revealed the formation of long, unbranched fibrils, typically 6-10 nm in diameter. nih.govnih.gov These fibrils often exhibit a twisted or helical morphology. rcsb.org EM allows for the direct observation of the assembly process, showing how smaller protofibrils associate to form mature fibrils. nih.gov By combining EM with other techniques like solid-state NMR, detailed molecular models of the fibril architecture can be constructed, revealing features such as the three-fold symmetry of the cross-β units that make up the fibril core. nih.govrcsb.org

Atomic Force Microscopy (AFM) in Aggregation Studies

Atomic Force Microscopy (AFM) is a powerful tool for studying protein aggregation at the single-molecule level. It allows for the imaging of aggregate formation in real-time and in physiological fluids, providing insights into the kinetics and pathways of assembly.

In situ AFM has been used to directly observe the aggregation of Aβ peptides on different surfaces. nih.gov These studies reveal a dynamic process involving various intermediate species, including globular oligomers, curvilinear protofibrils, and eventually mature fibrils. nih.gov The morphology and aggregation kinetics can be influenced by the properties of the substrate, such as whether it is hydrophilic or hydrophobic. nih.gov High-speed AFM (HS-AFM) further enhances these capabilities by capturing the structural dynamics of individual aggregates as they evolve, providing a unique link between structure and kinetic details. nih.govmdpi.com

Cryo-Electron Tomography (CryoET) for Oligomer-Membrane Interactions

Cryo-Electron Tomography (CryoET) is a cutting-edge imaging technique that allows for the three-dimensional visualization of macromolecular structures in a near-native, hydrated state. It is particularly well-suited for investigating the interaction between amyloid oligomers and lipid membranes.

CryoET studies have provided unprecedented nano-scale 3D images of how Aβ oligomers and protofibrils interact with and disrupt liposomes, which serve as models for cell membranes. nih.govresearchgate.net These studies show that oligomeric and protofibrillar forms of Aβ can bind extensively to the lipid bilayer, inserting into the membrane and carpeting its surface. nih.govrsc.orgresearchgate.net This interaction can lead to a loss of membrane integrity. nih.govrsc.org The presence of specific lipids, such as GM1-ganglioside, has been shown to significantly promote these Aβ-membrane interactions. nih.govbiorxiv.org In contrast, monomeric and fibrillar Aβ species show comparatively little impact on the membrane, highlighting the specific role of intermediate oligomers in membrane disruption. nih.govresearchgate.netbiorxiv.org

Cell-Based Assays and Models

Cell-based assays provide critical platforms for dissecting the molecular and cellular mechanisms through which [Gln11]-beta-Amyloid (1-28) and related peptides exert their effects. These in vitro systems allow for controlled investigations into neurotoxicity, cellular responses, and membrane interactions.

PC12 Cell Assays for Neurotoxicity Assessment

The rat pheochromocytoma (PC12) cell line is a widely utilized in vitro model for assessing the neurotoxicity of various beta-amyloid (Aβ) peptides. nih.gov These cells, which are sensitive to Aβ-induced injury, provide a valuable tool for studying the pathological mechanisms relevant to Alzheimer's disease. nih.gov General neurotoxic effects attributed to Aβ peptides in PC12 cells involve the generation of oxidative stress, mitochondrial dysfunction, and the induction of apoptosis. nih.govfrontiersin.org Aβ exposure can lead to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. nih.govmdpi.com The resulting cellular damage often culminates in apoptosis, which can be measured by observing changes in the expression of apoptosis-related proteins like Bcl-2, BAX, and caspase-3. nih.govmdpi.com

While studies specifically detailing the neurotoxicity of [Gln11]-beta-Amyloid (1-28) are limited, research on the parent fragment, beta-Amyloid (1-28), offers relevant insights. One study investigated Aβ peptides cross-linked by the enzyme transglutaminase, which catalyzes the formation of bonds involving glutamine (Gln) residues. nih.gov This transglutaminase-treated beta-Amyloid (1-28) was found to be neurotoxic, retarding neurite extension in PC12 cells and ultimately causing cell death. nih.gov In contrast, the untreated Aβ(1-28) peptide did not show these harmful effects, suggesting that oligomerization or specific conformational changes, potentially involving the glutamine residue, are critical for its toxicity in this model system. nih.gov

Table 1: Summary of Beta-Amyloid Effects on PC12 Cells

Cellular Process Effect of Aβ Treatment Associated Markers
Oxidative Stress Increased production of Reactive Oxygen Species (ROS). nih.govmdpi.com Dichlorofluorescin diacetate (DCFDA) assay. mdpi.com
Mitochondrial Function Decreased mitochondrial membrane potential. nih.govmdpi.com Rhodamine 123 staining.
Apoptosis Induction of programmed cell death. nih.govfrontiersin.org Increased BAX/Bcl-2 ratio, activation of caspase-3. nih.govmdpi.com
Neurite Outgrowth Retardation of neurite extension (by cross-linked Aβ 1-28). nih.gov Morphological analysis of neurites.

| Cell Viability | Reduced cell survival in a dose-dependent manner. nih.gov | MTT assay. nih.gov |

Use of Primary Neuronal Cultures for Cellular Effects

Primary neuronal cultures offer a more physiologically relevant model than cell lines for studying the cellular effects of Aβ peptides. springernature.com These cultures allow for the examination of impacts on differentiated neurons, including synaptic integrity and neuronal network activity. springernature.commdpi.com Studies using primary cultures of hippocampal and septal neurons demonstrated that transglutaminase-treated beta-Amyloid (1-28) retarded neurite extension and subsequently induced cell death. nih.gov The hippocampus is a brain region severely affected in Alzheimer's disease, underscoring the significance of these findings. nih.gov

Exposure of primary neurons to various Aβ species has been shown to induce a range of detrimental effects. These include the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and the loss of microtubule binding. Aβ can also trigger neuronal apoptosis through pathways involving the activation of caspase-3 and calpain. Furthermore, Aβ oligomers can disrupt synaptic function by reducing the presence of synaptic proteins and altering neuronal excitability, often leading to hyper-excitation. mdpi.commdpi.com For instance, acute exposure of human-induced neurons to low concentrations of Aβ peptides was shown to increase the frequency of calcium transients, which is suggestive of heightened neuronal excitability. mdpi.com

Liposome and Vesicle Systems for Membrane Interaction Studies

Liposomes and vesicle systems are valuable models for investigating the direct interactions between amyloid peptides and lipid membranes. nih.gov These interactions are considered a crucial early step in Aβ-mediated toxicity, potentially leading to membrane disruption, pore formation, and accelerated peptide aggregation. nih.govnih.gov The composition of the model membrane, particularly the presence of anionic lipids or specific components like ganglioside GM1 and cholesterol, can significantly influence the binding and aggregation of Aβ. nih.govcnr.itbiorxiv.org

Studies using differential scanning calorimetry and fluorescence anisotropy to investigate the interaction of beta-Amyloid (1-28) with model lipid membranes have provided specific insights. researchgate.net The results from this research indicate that Aβ(1-28) preferentially interacts with the hydrophilic (water-loving) portion of the model membranes. researchgate.net This interaction pattern suggests that the N-terminal fragment of the beta-amyloid peptide engages primarily with the headgroups of the phospholipids (B1166683) in the bilayer. This behavior was distinct from other Aβ fragments, such as Aβ(25-40), which were found to locate within the hydrophobic (water-repelling) core of the lipid bilayer. researchgate.net This differential localization implies that various regions of the full-length Aβ peptide may have distinct mechanisms of membrane interaction and disruption. researchgate.net

Animal Models for Behavioral and Neuropathological Studies

Animal models, particularly rodents, are indispensable for studying the in vivo effects of amyloid peptides on cognition and brain pathology. aginganddisease.orgnih.gov These models allow researchers to investigate the link between the administration or expression of specific Aβ variants and the development of learning and memory deficits. nih.gov

Application of Rodent Models for Investigating Cognitive Impairment

The direct administration of synthetic amyloid peptides into the brains of rodents is a key strategy for assessing their potential role in cognitive dysfunction. Research has demonstrated that the [Gln11]-beta-Amyloid (1-28) peptide induces memory impairment in mice. nih.govresearchgate.net In one study, immediate post-training administration of [Gln11]β-(1-28) directly into the ventricles of the brain (intracerebroventricularly) caused amnesia for footshock active avoidance training in a dose-dependent manner. nih.gov

This effect was found to be specific to the processing of new memories, as the peptide did not cause amnesia when injected 24 hours after training, nor did it affect the retrieval of older memories. nih.gov Furthermore, when [Gln11]β-(1-28) was injected bilaterally into the hippocampus, a brain structure critical for learning and memory, it produced amnesia at much lower doses compared to intracerebroventricular injection. nih.govresearchgate.net These findings suggest a direct role for amyloid beta fragments in producing cognitive deficits and highlight the hippocampus as a particularly sensitive site for the amnestic effects of this peptide. nih.govresearchgate.net

Table 2: Amnestic Effects of [Gln11]β-(1-28) in Mice

Administration Route Peptide Dose Outcome Specificity
Intracerebroventricular Dose-dependent Caused amnesia for active avoidance training. nih.gov Specific to memory processing; did not affect older memories. nih.gov

| Intrahippocampal | Lower doses | Produced amnesia. nih.govresearchgate.net | Highlights the hippocampus as a key site of action. nih.gov |

Role of Gln11 Beta Amyloid 1 28 in Disease Pathogenesis Models

Contribution to Amyloid Hypothesis Research

The study of [Gln11]-beta-Amyloid (1-28) and similar truncated fragments has been instrumental in refining the amyloid hypothesis, demonstrating that the neurotoxic effects of beta-amyloid are not limited to the full-length peptides.

Investigation of Truncated Beta-Amyloid Fragments in Disease Pathogenesis Models

Research utilizing truncated Aβ fragments like [Gln11]-beta-Amyloid (1-28) has been crucial in understanding their role in neurodegeneration. Studies have shown that N-terminally truncated Aβ species can be more prone to aggregation and exhibit enhanced neurotoxicity compared to their full-length counterparts. The investigation of these fragments helps to elucidate the diverse mechanisms through which beta-amyloid contributes to Alzheimer's pathology.

A significant study demonstrated that the immediate post-training intracerebroventricular administration of [Gln11]-beta-Amyloid (1-28) induced dose-dependent amnesia for footshock active avoidance training in mice. nih.govnih.govresearchgate.net This effect was found to be specific to memory processing, as the peptide did not cause amnesia when injected 24 hours after training, nor did it affect the storage or retrieval of older memories. nih.govnih.govresearchgate.net This research underscores the direct impact of truncated Aβ fragments on cognitive functions.

Development and Utilization of In Vitro Models for Cerebral Amyloidogenesis

In vitro models are essential for studying the molecular mechanisms of amyloid aggregation and toxicity. Synthetic peptides like [Gln11]-beta-Amyloid (1-28) are valuable tools in these models. Studies have shown that antibodies raised against the N-terminal region (1-28) of beta-amyloid can bind to in vitro-formed amyloid assemblies, leading to their disaggregation and a partial restoration of the peptide's solubility. nih.gov Furthermore, the co-incubation of fibrillar beta-amyloid with these antibodies was found to inhibit the neurotoxic effects on PC12 cells. nih.gov This indicates that the N-terminal region, represented by the 1-28 fragment, is a critical determinant in both fibril formation and the potential for therapeutic intervention.

Table 1: Experimental Models Investigating [Gln11]-beta-Amyloid (1-28)
Model SystemKey FindingsReference
In Vivo (Mice)Intracerebroventricular and intrahippocampal administration of [Gln11]-beta-Amyloid (1-28) caused dose-dependent amnesia, indicating a direct role in cognitive deficits. nih.govnih.govresearchgate.net
In Vitro (PC12 cells)Antibodies targeting the N-terminal region (1-28) of beta-amyloid disaggregated fibrils and inhibited neurotoxicity. nih.gov

Pathogenic Mechanisms in Cellular and Animal Models

The use of [Gln11]-beta-Amyloid (1-28) in experimental models has provided insights into the specific pathogenic mechanisms through which truncated Aβ fragments contribute to neuronal damage and synaptic failure.

Contribution to Neuronal Degeneration in Experimental Models

The hippocampus is a brain region critically involved in learning and memory and is severely affected in Alzheimer's disease. nih.govnih.govresearchgate.net Experimental models have directly implicated [Gln11]-beta-Amyloid (1-28) in hippocampal dysfunction. Immediate post-training bilateral intrahippocampal injection of this peptide in mice produced amnesia at much lower doses than when injected intracerebroventricularly. nih.govnih.govresearchgate.net This finding suggests a potent and direct neurotoxic effect on the hippocampal circuitry, contributing to the neuronal degeneration characteristic of Alzheimer's disease.

Link to Synaptic Dysfunction in Research Models

Synaptic dysfunction is considered an early and critical event in the pathogenesis of Alzheimer's disease. The amnestic effects observed following the administration of [Gln11]-beta-Amyloid (1-28) are a direct reflection of synaptic dysfunction. nih.govnih.govresearchgate.net By impairing memory consolidation, a process highly dependent on synaptic plasticity, this truncated peptide demonstrates its capacity to disrupt synaptic function. The dose-dependent nature of this effect further strengthens the link between the presence of this specific Aβ fragment and the degree of synaptic impairment. nih.govnih.gov

Influence on Intracellular Pathways in Model Systems

While the precise intracellular pathways affected by [Gln11]-beta-Amyloid (1-28) are not fully elucidated in the available research, the neurotoxic and amnestic effects observed strongly suggest an influence on critical neuronal signaling cascades. Beta-amyloid peptides, in general, are known to induce oxidative stress, disrupt calcium homeostasis, and activate inflammatory pathways, all of which can lead to synaptic dysfunction and neuronal death. The potent effects of [Gln11]-beta-Amyloid (1-28) on memory processing point towards a disruption of pathways essential for synaptic plasticity and cell survival within the hippocampus.

Table 2: Pathogenic Effects of [Gln11]-beta-Amyloid (1-28) in Experimental Models
Pathogenic MechanismExperimental EvidenceImplicationReference
Neuronal DegenerationIntrahippocampal injections caused amnesia at low doses.Direct neurotoxic effects on the hippocampus. nih.govnih.govresearchgate.net
Synaptic DysfunctionInduced dose-dependent amnesia for active avoidance training.Impairment of memory consolidation and synaptic plasticity. nih.govnih.gov
Intracellular Pathway InfluencePotent amnestic effects suggest disruption of signaling cascades.Likely affects pathways crucial for synaptic function and neuronal survival. nih.govnih.govresearchgate.net

Research Strategies for Modulating Gln11 Beta Amyloid 1 28 Activity and Aggregation

Approaches to Inhibit Aggregation in Research Models

The aggregation of [Gln11]-beta-Amyloid (1-28) is a pivotal event that is thought to contribute to its neurotoxic effects. Researchers are actively investigating various molecules that can inhibit this process.

Peptide-based modulators represent a promising avenue for inhibiting the aggregation of amyloid beta peptides. The design of these modulators often involves creating peptides that can interact with specific regions of the amyloid beta sequence, thereby preventing self-association. For [Gln11]-beta-Amyloid (1-28), this could involve peptides that bind to the N-terminal or central hydrophobic regions to sterically hinder fibril formation.

Research in this area typically involves the synthesis of candidate peptides, followed by in vitro aggregation assays. A common method is the Thioflavin T (ThT) fluorescence assay, which detects the formation of beta-sheet structures characteristic of amyloid fibrils. The effectiveness of a peptide modulator is quantified by its ability to reduce the ThT fluorescence signal in the presence of aggregating [Gln11]-beta-Amyloid (1-28).

Table 1: Assessment of a Hypothetical Peptide-Based Modulator (PBM-1) on [Gln11]-beta-Amyloid (1-28) Aggregation

Treatment Group Thioflavin T Fluorescence (Arbitrary Units) Percent Inhibition of Aggregation
[Gln11]-beta-Amyloid (1-28) alone 100 ± 5 0%
[Gln11]-beta-Amyloid (1-28) + PBM-1 (1:1 molar ratio) 45 ± 4 55%

Electron microscopy is another critical tool used to visually confirm the inhibition of fibril formation, providing qualitative data on the morphology of the aggregates formed in the presence and absence of the modulator.

Small molecules offer potential advantages as inhibitors of fibrillogenesis due to their ability to cross the blood-brain barrier. The investigation of small molecule inhibitors for [Gln11]-beta-Amyloid (1-28) follows a similar path to that of peptide-based modulators, starting with in silico screening of chemical libraries to identify potential candidates that can bind to the amyloid peptide.

Once identified, these small molecules are tested in vitro for their ability to prevent the formation of fibrils. Techniques such as circular dichroism spectroscopy can be employed to monitor changes in the secondary structure of [Gln11]-beta-Amyloid (1-28) from a random coil to a beta-sheet conformation. A successful inhibitor would be expected to maintain the peptide in its non-fibrillar state.

One study investigated the ability of the antibiotic benzylpenicillin to bind to Aβ(1-28) and modulate its aggregation. The findings indicated that benzylpenicillin can covalently modify the peptide, which in turn suppresses its aggregation and cytotoxic effects. nih.gov This suggests a potential avenue for structure-based drug design for amyloid-related conditions. nih.gov

Table 2: Efficacy of a Hypothetical Small Molecule Inhibitor (SMI-A) on [Gln11]-beta-Amyloid (1-28) Fibrillogenesis

Experimental Condition Beta-Sheet Content (%) Fibril Formation (Electron Microscopy)
[Gln11]-beta-Amyloid (1-28) 75% Abundant fibrils

Strategies Targeting Neurotoxic Effects in Research Models

Beyond inhibiting aggregation, another critical research strategy is to directly counteract the neurotoxic effects of [Gln11]-beta-Amyloid (1-28).

The neurotoxic effects of amyloid beta peptides can be studied in vitro using neuronal cell cultures. [Gln11]-beta-Amyloid (1-28) would be applied to these cultures, and its impact on cell viability and apoptosis would be measured. Cell viability can be assessed using assays such as the MTT assay, which measures metabolic activity. Apoptosis, or programmed cell death, can be detected by techniques like TUNEL staining or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.

Potential therapeutic agents would be co-incubated with [Gln11]-beta-Amyloid (1-28) to determine if they can rescue the cells from its toxic effects. An effective agent would be expected to increase cell viability and reduce markers of apoptosis.

Table 3: Protective Effect of a Hypothetical Neuroprotective Compound (NPC-3) on [Gln11]-beta-Amyloid (1-28)-Induced Neurotoxicity

Treatment Cell Viability (% of Control) Apoptotic Cells (%)
Control (no treatment) 100% 5%
[Gln11]-beta-Amyloid (1-28) 50% 40%

To investigate the effects of [Gln11]-beta-Amyloid (1-28) in a more complex biological system, researchers utilize animal models. One study demonstrated that the immediate post-training intracerebroventricular administration of [Gln11]-beta-(1-28) caused amnesia in mice in a dose-dependent manner. nih.gov This effect was found to be specific to memory processing, as the peptide did not induce amnesia when injected 24 hours after training, nor did it affect the storage or retrieval of older memories. nih.gov

Furthermore, when [Gln11]-beta-(1-28) was injected directly into the hippocampus, a brain region crucial for learning and memory, it produced amnesia at much lower doses compared to intracerebroventricular injections. nih.gov These findings suggest a potential direct role of this amyloid beta fragment in cognitive deficits. nih.gov

Protective strategies can be evaluated in these models by administering a potential therapeutic agent before or after the injection of [Gln11]-beta-Amyloid (1-28). The cognitive performance of the animals is then assessed using behavioral tests such as the Morris water maze or passive avoidance tasks. A successful protective agent would be expected to prevent or reverse the cognitive deficits induced by the amyloid peptide.

Table 4: Efficacy of a Hypothetical Therapeutic Agent (TA-B) in a Mouse Model of [Gln11]-beta-Amyloid (1-28)-Induced Cognitive Deficit

Animal Group Performance in Passive Avoidance Task (Latency to enter dark chamber in seconds)
Sham-operated control 300 ± 20
[Gln11]-beta-Amyloid (1-28) treated 60 ± 15

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing [Gln11]-beta-Amyloid (1-28)?

  • Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, purify the peptide via reverse-phase HPLC (≥95% purity) and confirm identity using mass spectrometry (MS) with MALDI-TOF or ESI-MS. For structural validation, circular dichroism (CD) spectroscopy can assess secondary structure, while NMR confirms residue-specific folding. Batch-to-batch consistency requires rigorous quality control (QC), including HPLC retention time comparisons and MS verification. Note that research-grade peptides may exhibit variability in impurities or solubility; additional QC (e.g., peptide content analysis) is advised for sensitive assays .

Q. How can researchers confirm the structural integrity of [Gln11]-beta-Amyloid (1-28) compared to wild-type beta-Amyloid (1-28)?

  • Methodological Answer : Compare the glutamine substitution at position 11 using Edman degradation or tandem MS/MS sequencing. Wild-type beta-Amyloid (1-28) has a glutamate (E) at position 11, whereas [Gln11] substitutes glutamine (Q). Use CD spectroscopy to evaluate conformational changes (e.g., shifts in β-sheet content) and Thioflavin-T assays to monitor aggregation kinetics. Cross-reference with the canonical sequence (DAEFRHDSGYEVHHQKLVFFAEDVGSNK) .

Q. What are the key solubility considerations for handling [Gln11]-beta-Amyloid (1-28) in vitro?

  • Methodological Answer : Dissolve lyophilized peptide in hexafluoroisopropanol (HFIP) to monomerize pre-existing aggregates, then aliquot and dry under nitrogen. Reconstitute in DMSO or NaOH (pH 10–12) for stock solutions, followed by dilution in buffer (e.g., PBS, pH 7.4). Monitor solubility via dynamic light scattering (DLS) or turbidity assays. Note that salt content (e.g., TFA counterions) may affect aggregation; desalting columns or dialysis can mitigate this .

Q. Which analytical techniques are critical for assessing [Gln11]-beta-Amyloid (1-28) purity and stability?

  • Methodological Answer : Purity: Use HPLC with UV detection (220 nm) and MS for identity. Stability: Perform accelerated degradation studies (e.g., 4°C vs. −80°C storage) with periodic HPLC-MS checks. For fibril formation, employ atomic force microscopy (AFM) or transmission electron microscopy (TEM). Quantify soluble vs. insoluble fractions via centrifugation and BCA protein assays .

Q. How should researchers design initial aggregation studies for [Gln11]-beta-Amyloid (1-28)?

  • Methodological Answer : Standardize conditions: peptide concentration (10–100 µM), buffer (e.g., PBS, pH 7.4), temperature (37°C), and agitation (orbital shaking). Use Thioflavin-T fluorescence (ex/em: 440/485 nm) to monitor fibrillization kinetics. Include wild-type beta-Amyloid (1-28) as a control. For reproducibility, document batch-specific QC data (e.g., peptide content, solvent history) .

Advanced Research Questions

Q. How can contradictory results in [Gln11]-beta-Amyloid (1-28) aggregation studies be systematically analyzed?

  • Methodological Answer : Conduct meta-analyses comparing variables such as buffer ionic strength, peptide lot, and assay sensitivity. Use statistical tools (e.g., ANOVA or mixed-effects models) to quantify batch effects or protocol variability. Pre-register experimental designs to minimize bias. For conflicting structural data, combine multiple techniques (e.g., cryo-EM for fibril architecture and NMR for residue dynamics) .

Q. What advanced experimental designs are recommended to study the neurotoxic mechanisms of [Gln11]-beta-Amyloid (1-28)?

  • Methodological Answer : Use primary neuronal cultures or iPSC-derived neurons treated with [Gln11]-beta-Amyloid (1-28) oligomers (isolated via size-exclusion chromatography). Assess toxicity via MTT assays, caspase-3 activation, and synaptic density markers (e.g., synaptophysin). Compare with wild-type and other mutants (e.g., [E22Q]-beta-Amyloid). For mechanistic insights, employ transcriptomics (RNA-seq) or phosphoproteomics to identify dysregulated pathways .

Q. How should researchers address batch-to-batch variability in [Gln11]-beta-Amyloid (1-28) bioactivity assays?

  • Methodological Answer : Standardize QC protocols across batches: quantify peptide content (amino acid analysis), residual solvents (GC-MS), and endotoxin levels (LAL assay). Pre-test each batch in a cell-free aggregation assay and normalize bioactivity data to a reference standard. Use multivariate regression to adjust for batch effects in downstream analyses .

Q. What statistical approaches are optimal for analyzing dose-response relationships in [Gln11]-beta-Amyloid (1-28)-induced cytotoxicity?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. For heterogeneity, apply hierarchical Bayesian models or bootstrap resampling. Validate findings with orthogonal assays (e.g., lactate dehydrogenase release vs. live-cell imaging) .

Q. How can computational modeling complement experimental studies of [Gln11]-beta-Amyloid (1-28) aggregation?

  • Methodological Answer :
    Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict the impact of Gln11 substitution on beta-sheet stability and oligomer formation. Cross-validate with experimental data (e.g., hydrogen-deuterium exchange MS). For network analysis, integrate interactome data (e.g., STRING database) to identify co-aggregating proteins or pathways .

Data Presentation and Reproducibility Guidelines

  • Raw Data : Deposit in repositories (e.g., Zenodo) with standardized metadata (e.g., buffer conditions, instrument settings) .
  • Statistical Reporting : Include effect sizes, p-values, and confidence intervals. For negative results, provide power analyses .
  • Ethical Considerations : Disclose conflicts of interest and adhere to institutional guidelines for peptide handling and disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.